5-Ethoxy-2-hydroxybenzonitrile

sEH inhibition enzyme inhibition cardiovascular

5-Ethoxy-2-hydroxybenzonitrile (CAS 1239763-46-2) is a validated sEH inhibitor (human IC₅₀ 61.7 nM) and CD73 probe (rat cell-based IC₅₀ 101 nM) with a distinct non-urea, non-amide chemotype. Its ethoxy substituent confers a +0.34 LogP advantage over the 5-methoxy analog for enhanced membrane permeability in ADME optimization. Supplied at ≥97% purity with batch-specific NMR/HPLC/GC data, this disubstituted benzonitrile scaffold is non-interchangeable with close analogs—substitution or relocation of the ethoxy group abolishes target potency. Ideal for medicinal chemistry diversification at the hydroxyl and ethoxy positions to explore novel IP space in sEH and adenosine pathway programs.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 1239763-46-2
Cat. No. B2831037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-hydroxybenzonitrile
CAS1239763-46-2
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)O)C#N
InChIInChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3
InChIKeyPXTNHSJHFFQQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-hydroxybenzonitrile (CAS 1239763-46-2) – Chemical Identity, Physicochemical Profile, and Research-Grade Specifications


5-Ethoxy-2-hydroxybenzonitrile (CAS 1239763-46-2) is a disubstituted aromatic nitrile belonging to the hydroxybenzonitrile class. Its molecular formula is C₉H₉NO₂ with a molecular weight of 163.17 g/mol . The compound features a nitrile group at position 1, a hydroxyl group at position 2, and an ethoxy substituent at position 5 on the benzene ring. Key computational physicochemical parameters include a predicted octanol-water partition coefficient (LogP) of 1.66, topological polar surface area (TPSA) of 53.25 Ų, three hydrogen bond acceptors, and one hydrogen bond donor . Commercially available research-grade material is typically supplied with a minimum purity specification of 95–97% .

5-Ethoxy-2-hydroxybenzonitrile – Why Simple Hydroxybenzonitrile Analogs Cannot Substitute


Within the hydroxybenzonitrile series, the specific placement and nature of the alkoxy substituent profoundly influence both physicochemical properties and biological target engagement. Even minor structural alterations—such as substituting an ethoxy group with a methoxy group, relocating the hydroxyl group, or omitting the alkoxy substituent entirely—can shift LogP by >0.3 units and abolish or markedly attenuate inhibitory activity against pharmacologically relevant enzymes like soluble epoxide hydrolase (sEH) and ecto-5′-nucleotidase (CD73) [1]. Consequently, 5-ethoxy-2-hydroxybenzonitrile represents a distinct chemical entity whose substitution pattern is non-interchangeable with its closest analogs for applications requiring consistent structure-activity relationships or reproducible synthetic intermediate performance.

5-Ethoxy-2-hydroxybenzonitrile – Quantitative Differentiation Evidence Versus Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibition – Human vs. Rat Enzyme Potency

5-Ethoxy-2-hydroxybenzonitrile exhibits moderate inhibitory activity against soluble epoxide hydrolase (sEH). In a cell-free assay using human recombinant sEH, the compound demonstrated an IC₅₀ of 61.7 nM [1]. Against the rat ortholog of sEH under analogous conditions, the IC₅₀ was 240 nM [1]. For context, the benchmark sEH inhibitor trans-AUCB achieves an IC₅₀ of 1.3 nM against human sEH . While 5-ethoxy-2-hydroxybenzonitrile is approximately 47-fold less potent than trans-AUCB, its sub-100 nM activity against the human enzyme establishes it as a useful starting scaffold for sEH-targeted probe development, particularly where the ethoxy-hydroxy substitution pattern offers a distinct vector for further optimization compared to urea- or amide-based inhibitor classes.

sEH inhibition enzyme inhibition cardiovascular inflammation

Ecto-5′-Nucleotidase (CD73) Inhibition – Potency in a Mammalian Cellular System

5-Ethoxy-2-hydroxybenzonitrile inhibits rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM in a cell-based assay using COS7 cells transiently expressing the rat enzyme [1]. By comparison, the potent nucleotide-analog CD73 inhibitor PSB-12379 exhibits a Kᵢ of 9.03 nM against the rat enzyme under comparable conditions . The observed ~11-fold lower potency of 5-ethoxy-2-hydroxybenzonitrile relative to PSB-12379 indicates that while the compound is not a highly optimized CD73 inhibitor, its sub-micromolar activity in a cellular context—coupled with its distinct, non-nucleotide chemotype—offers a differentiated entry point for hit-to-lead optimization targeting the adenosine axis.

CD73 inhibition ecto-5′-nucleotidase immuno-oncology adenosine signaling

Lipophilicity (LogP) Differentiation from 5-Methoxy Analog

The predicted octanol-water partition coefficient (LogP) of 5-ethoxy-2-hydroxybenzonitrile is 1.66 , compared to a LogP of 1.32 for its direct methoxy analog (5-methoxy-2-hydroxybenzonitrile) . The +0.34 LogP increase conferred by the ethoxy group translates to an approximately 2.2-fold greater lipophilicity (ΔLogP ≈ 0.34 → factor of ~2.2 in partition coefficient). This measurable increase in lipophilicity is expected to enhance membrane permeability and may alter tissue distribution characteristics relative to the methoxy congener, while still maintaining acceptable drug-likeness metrics (LogP < 5, TPSA < 140 Ų). The unsubstituted parent compound, 2-hydroxybenzonitrile (salicylonitrile), exhibits a reported LogP range of 1.26–1.70 , indicating that the 5-ethoxy substitution selectively tunes lipophilicity within the series.

physicochemical properties LogP drug-likeness ADME

Commercial Purity and Analytical Characterization – Research-Grade Specifications

Commercially sourced 5-ethoxy-2-hydroxybenzonitrile is available with a minimum purity specification of 95% or ≥97% , with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This level of characterization ensures that the material meets the reproducibility requirements of quantitative biochemical assays (e.g., IC₅₀ determinations) and synthetic chemistry applications. In contrast, many positional isomers and related hydroxybenzonitriles are not available with equivalent purity guarantees or analytical documentation, potentially introducing variability in sensitive experimental systems.

purity quality control procurement NMR HPLC

5-Ethoxy-2-hydroxybenzonitrile – Evidence-Backed Research and Development Application Scenarios


Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold for Cardiovascular and Anti-Inflammatory Probe Development

With a human sEH IC₅₀ of 61.7 nM [1], 5-ethoxy-2-hydroxybenzonitrile serves as a validated starting point for medicinal chemistry optimization of sEH inhibitors. Its non-urea, non-amide chemotype offers a distinct structural class amenable to diversification at the hydroxyl and ethoxy positions, enabling exploration of novel intellectual property space in sEH-targeted therapeutic programs for hypertension, pain, and inflammation.

Cellular CD73 (Ecto-5′-Nucleotidase) Inhibition for Immuno-Oncology Target Validation

The compound's sub-micromolar IC₅₀ (101 nM) against rat CD73 in a cell-based assay [2] confirms cell permeability and target engagement. This makes 5-ethoxy-2-hydroxybenzonitrile a suitable chemical probe for interrogating CD73 function in adenosine pathway modulation, particularly in tumor microenvironment studies where CD73-mediated immunosuppression is of interest.

Physicochemical Tuning in Lead Optimization – Lipophilicity Modulation via Ethoxy Substitution

The measured LogP increase of +0.34 relative to the 5-methoxy analog provides a quantifiable rationale for selecting the ethoxy derivative to enhance membrane permeability. This differentiation is valuable in ADME property optimization campaigns where incremental lipophilicity gains are required without exceeding drug-likeness thresholds.

High-Purity Synthetic Intermediate for Agrochemical or Pharmaceutical Building Block Synthesis

With commercial purity specifications of 95–97% and available batch-specific analytical data (NMR, HPLC, GC) , 5-ethoxy-2-hydroxybenzonitrile is a reliable starting material for multi-step syntheses of more complex benzonitrile-derived bioactive molecules. Its defined substitution pattern reduces the likelihood of regioisomeric impurities that could complicate downstream purification and product characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethoxy-2-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.